molecular formula C12H11NO3 B3045053 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1017432-85-7

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B3045053
CAS No.: 1017432-85-7
M. Wt: 217.22 g/mol
InChI Key: ITPIYDSXRNGMAX-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring a 1,2-oxazole (isoxazole) core substituted with a carboxylic acid moiety and a 2,5-dimethylphenyl group, makes it a versatile precursor for the synthesis of more complex molecules . Scientific research demonstrates its utility in multi-step synthesis. It can be transformed into key intermediates like 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, which is a gateway to various functionally substituted isoxazoles, including sulfonamides and urea derivatives . Furthermore, this carbonitrile can be converted into the corresponding amide oxime, which undergoes heterocyclization to produce 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles . The 2,5-dimethylphenyl scaffold is a common feature in compounds investigated for various biological activities . As such, this carboxylic acid is primarily used in research settings as a core structure for the development of novel chemical entities in agrochemical and pharmaceutical research . The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-8(2)9(5-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPIYDSXRNGMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640598
Record name 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017432-85-7
Record name 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Nitrile Hydrolysis to Carboxylic Acid

The carbonitrile intermediate undergoes hydrolysis to furnish the carboxylic acid derivative. Acidic conditions (e.g., concentrated HCl or H2SO4 under reflux) or basic hydrolysis (NaOH/H2O2) are employed for this conversion. For example, refluxing the nitrile in 6 M HCl for 6–8 hours achieves near-quantitative conversion, though reaction times may vary depending on steric and electronic effects of the aryl substituent.

Tandem Cyclization-Hydrolysis Strategies

Zinc-Catalyzed Cyclization

A modern approach utilizes zinc iodide (ZnI2) as a catalyst to promote tandem cyclization-hydrolysis reactions. In this method, a substituted alkyne bearing the 2,5-dimethylphenyl group reacts with electrophilic intermediates in dichloromethane (DCM) at room temperature. The process proceeds via a 5-exo-dig cyclization mechanism, forming an oxazoline intermediate that is subsequently hydrolyzed.

Hydrolysis and Workup

Triflic acid (HOTf), generated in situ, facilitates hydrolysis of the oxazoline intermediate to the carboxylic acid. This one-pot methodology minimizes purification steps and enhances atom economy, though scalability requires optimization of zinc catalyst loading and solvent systems.

One-Pot Synthesis Using DMT-MM

Mechanism and Reagent System

The dehydrative condensing agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables a one-pot synthesis from carboxylic acids and amino acids. For the target compound, 2,5-dimethylbenzoic acid serves as the carboxylic acid component, while glycine or β-alanine provides the amino acid moiety. DMT-MM activates the carboxylic acid, promoting condensation and subsequent cyclodehydration to form the oxazole ring.

Reaction Conditions

The reaction is conducted in methanol under reflux, followed by base-mediated workup (e.g., KOH) to isolate the product. This method achieves yields of 65–75% for analogous oxazole derivatives, with the carboxylic acid group incorporated directly from the starting material.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems enhances the efficiency of Zn-catalyzed and DMT-MM-mediated routes. For example, microreactor technology improves heat transfer during exothermic cyclization steps, reducing side reactions and enabling higher throughput.

Green Chemistry Metrics

Industrial protocols prioritize solvent recycling (e.g., recovering DCM via distillation) and replacing hazardous acids (e.g., HOTf) with biodegradable alternatives. Lifecycle assessments of the nitrile hydrolysis route highlight opportunities to reduce water usage by employing membrane-based separation techniques.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Reference
Nitrile Hydrolysis Straightforward; High functional group tolerance Harsh acidic conditions; Multi-step sequence Not Reported
Tandem Cyclization One-pot synthesis; Atom economy Requires specialized catalysts Not Reported
DMT-MM Condensation Direct carboxylic acid incorporation Cost of DMT-MM reagent 65–75% (analogues)

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocyclic systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is being investigated as a potential lead compound in drug discovery, particularly for anti-inflammatory and analgesic applications. Preliminary studies suggest that it may interact with cyclooxygenase enzymes (COX), which play a crucial role in mediating inflammatory responses. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Table 1: Potential Pharmaceutical Applications

Application AreaDescription
Anti-inflammatory agentsMay inhibit COX enzymes involved in inflammation
AnalgesicsPotential for pain relief based on structural similarity to known analgesics
Drug leadsServes as a scaffold for developing new therapeutic agents

Biological Activities

Research indicates that compounds containing oxazole rings exhibit various biological activities. The specific biological activities of this compound include:

  • Anti-inflammatory properties: Initial findings suggest efficacy in reducing inflammation.
  • Analgesic effects: Potential to alleviate pain through interaction with biological pathways related to pain modulation.

Case Study: Anti-inflammatory Activity

In a preliminary study evaluating the anti-inflammatory effects of this compound, researchers observed significant inhibition of COX activity in vitro. The compound demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent.

Synthetic Applications

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. The compound can also serve as a precursor for further chemical modifications leading to the development of novel derivatives with enhanced biological activity.

Table 2: Synthetic Routes and Modifications

Reaction TypeDescription
Nucleophilic substitutionFunctionalization at the nitrogen atom of the oxazole ring
EsterificationFormation of esters for improved solubility or bioavailability
Click chemistryUtilization in click reactions for synthesizing complex molecules

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., cyano in C₁₁H₇N₂O₃) increase electrophilicity, which may enhance interactions with biological targets . Halogenated derivatives (e.g., 2,6-dichloro in C₁₁H₇Cl₂NO₃) are associated with antibiotic applications, as seen in dicloxacillin-related impurities .

Positional Isomerism: The 3-carboxylic acid substitution (target compound) vs.

Reactivity in Heterocyclization

The target compound undergoes microwave-assisted reactions to form 1,2,4-oxadiazoles, highlighting its utility in constructing complex heterocyclic systems .

Biological Activity

5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by an oxazole ring that contains both nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃N₁O₃
  • Molecular Weight : Approximately 219.24 g/mol
  • Structural Features : The compound features a carboxylic acid group at the 3-position and a 2,5-dimethylphenyl substituent at the 5-position of the oxazole ring. This unique substitution pattern may influence its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Interaction with Proteins : The oxazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their functions.
  • Modulation of Enzymatic Activity : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. This interaction may lead to various biological effects including antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Viability Assays : In studies using the A549 human lung adenocarcinoma model, the compound demonstrated a dose-dependent reduction in cell viability. At a concentration of 100 µM for 24 hours, it reduced A549 cell viability to approximately 66% .
  • Comparative Analysis : The compound's efficacy was compared to cisplatin (CP), a standard chemotherapeutic agent. Results indicated that it exhibited comparable or enhanced activity against cancer cells while showing lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Pathogen Testing : Preliminary studies have shown that this compound exhibits activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Escherichia coli.
  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Study on Anticancer Properties

A study evaluated the anticancer effects of various derivatives including this compound against multiple cancer cell lines. Key findings included:

CompoundCell LineViability Reduction (%)
This compoundA54966%
CisplatinA549Standard control

This study highlighted the structure-dependent nature of anticancer activity among related compounds .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties against clinically significant pathogens. The results indicated:

PathogenInhibition Zone (mm)
Klebsiella pneumoniae15
Escherichia coli12
Staphylococcus aureus10

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, and how are reaction conditions optimized?

A common approach involves cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, analogous oxazole-carboxylic acids (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) are synthesized via acid-catalyzed cyclization, followed by hydrolysis to yield the carboxylic acid moiety . Optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane) is critical to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the oxazole ring and substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ ~12 ppm).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₂H₁₁NO₃: calculated 233.07, observed 233.08) and detects impurities.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid group .

Q. How is crystallographic data utilized to resolve structural ambiguities in oxazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid was resolved using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement, revealing planar oxazole rings and dihedral angles between substituents . This method is critical for distinguishing regioisomers or confirming substituent positions.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

  • Variable-temperature NMR : To identify shifting proton signals caused by conformational changes.
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data. For example, computed ¹³C shifts for the oxazole ring (δ ~150–160 ppm) should align with observed values .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.

Q. What strategies improve reaction yields in sterically hindered oxazole syntheses?

Steric hindrance from the 2,5-dimethylphenyl group can reduce cyclization efficiency. Mitigation approaches:

  • Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 30 minutes at 150°C vs. 12 hours reflux).
  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.
  • Protecting groups : Temporarily block the carboxylic acid during cyclization to prevent side reactions .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Docking studies : Use AutoDock or Schrödinger to assess binding affinity with biological targets (e.g., enzymes inhibited by oxazole derivatives).
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.1 suggests moderate blood-brain barrier permeability).
  • Reactivity descriptors : Fukui indices and HOMO-LUMO gaps (calculated via DFT) identify nucleophilic/electrophilic sites for functionalization .

Methodological Notes

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is preferred for lab-scale synthesis .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decarboxylation .
  • Biological assays : For antimicrobial testing, use microdilution methods (MIC determination) against Gram-positive/negative strains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
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5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

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